methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Overview
Description
“Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound that is used as an intermediate in the preparation of BIBF 1120, an indolinone as triple angiokinase inhibitors . It is also known as “methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate” with the molecular formula C10H9NO3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 184-190°C . The molecular weight is 191.186 .Future Directions
Indole derivatives, including “methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Mechanism of Action
Target of Action
Methyl 3,3-dimethyl-2-oxoindoline-6-carboxylate, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment .
Mode of Action
The compound’s interaction with its targets results in a variety of biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of activities has created interest among researchers to synthesize a variety of indole derivatives .
Biochemical Pathways
The affected pathways and their downstream effects are diverse due to the broad spectrum of biological activities of indole derivatives. For example, some indole derivatives have shown inhibitory activity against influenza A . Other derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Pharmacokinetics
The broad-spectrum biological activities of indole derivatives suggest that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to the broad spectrum of biological activities. For example, some indole derivatives have shown inhibitory activity against influenza A . Other derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Action Environment
The broad-spectrum biological activities of indole derivatives suggest that they may be robust to a variety of environmental conditions .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-oxo-1H-indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)16-3)6-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNOZMFPKXJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)OC)NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144664 | |
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-21-5 | |
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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